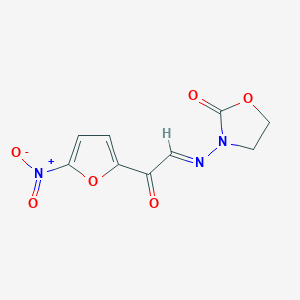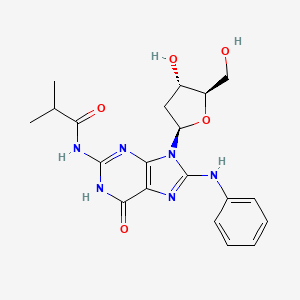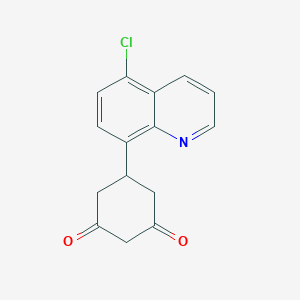![molecular formula C11H14ClNS B12899435 9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride CAS No. 35327-71-0](/img/structure/B12899435.png)
9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride is a heterocyclic compound that contains a fused ring system with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a thioamide in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another heterocyclic compound with a similar fused ring system.
Tetrahydroharman: Contains a similar nitrogen-containing ring structure.
Uniqueness
9-Methyl-2,3,3a,9-tetrahydro-1H-benzo[d]pyrrolo[2,1-b]thiazol-9-ium chloride is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
35327-71-0 |
|---|---|
Molecular Formula |
C11H14ClNS |
Molecular Weight |
227.75 g/mol |
IUPAC Name |
9-methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium;chloride |
InChI |
InChI=1S/C11H14NS.ClH/c1-12-8-4-7-11(12)13-10-6-3-2-5-9(10)12;/h2-3,5-6,11H,4,7-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
ILMQVXGVAHFRPO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCC1SC3=CC=CC=C23.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)

![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)


